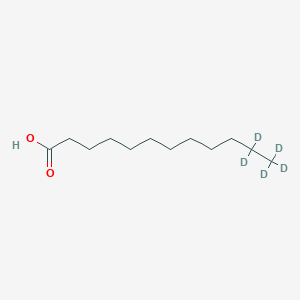
11,11,12,12,12-pentadeuteriododecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11,11,12,12,12-pentadeuteriododecanoic acid is a deuterated fatty acid derivative. Deuterium, a stable isotope of hydrogen, replaces five hydrogen atoms in the dodecanoic acid molecule. This modification can significantly alter the compound’s physical and chemical properties, making it valuable for various scientific applications, particularly in research involving metabolic processes and isotopic labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11,11,12,12,12-pentadeuteriododecanoic acid typically involves the following steps:
Starting Material: The process begins with commercially available dodecanoic acid.
Deuteration: The hydrogen atoms at positions 11 and 12 are replaced with deuterium. This can be achieved through catalytic exchange reactions using deuterium gas (D₂) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C).
Purification: The resulting product is purified using techniques like recrystallization or chromatography to ensure high purity and isotopic enrichment.
Industrial Production Methods
Industrial production of deuterated compounds often involves large-scale catalytic exchange reactions. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and purity. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve the desired isotopic composition.
Análisis De Reacciones Químicas
Types of Reactions
11,11,12,12,12-pentadeuteriododecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol. Lithium aluminum hydride (LiAlH₄) is a typical reducing agent used for this purpose.
Substitution: The deuterium atoms can be replaced with other functional groups through substitution reactions. For example, halogenation can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogenation using bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
11,11,12,12,12-pentadeuteriododecanoic acid has several scientific research applications:
Metabolic Studies: The compound is used as a tracer in metabolic studies to investigate fatty acid metabolism and lipid biosynthesis.
Isotopic Labeling: It serves as an isotopic label in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, aiding in the elucidation of complex biochemical pathways.
Pharmaceutical Research: The compound’s unique properties make it useful in drug development and pharmacokinetic studies.
Industrial Applications: It is employed in the production of deuterated materials for various industrial applications, including the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 11,11,12,12,12-pentadeuteriododecanoic acid involves its incorporation into metabolic pathways where it can replace non-deuterated fatty acids. The presence of deuterium atoms can alter reaction kinetics and metabolic rates, providing insights into the dynamics of lipid metabolism. The compound interacts with enzymes and molecular targets involved in fatty acid oxidation and biosynthesis, affecting the overall metabolic flux.
Comparación Con Compuestos Similares
Similar Compounds
Dodecanoic Acid: The non-deuterated form of the compound.
Deuterated Fatty Acids: Other fatty acids with deuterium substitution, such as 9,9,10,10-d4-stearic acid.
Uniqueness
11,11,12,12,12-pentadeuteriododecanoic acid is unique due to the specific positions of deuterium substitution, which can significantly impact its metabolic behavior and physical properties. This specificity makes it particularly valuable for detailed metabolic studies and isotopic labeling applications.
Propiedades
Fórmula molecular |
C12H24O2 |
|---|---|
Peso molecular |
205.35 g/mol |
Nombre IUPAC |
11,11,12,12,12-pentadeuteriododecanoic acid |
InChI |
InChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3,(H,13,14)/i1D3,2D2 |
Clave InChI |
POULHZVOKOAJMA-ZBJDZAJPSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])CCCCCCCCCC(=O)O |
SMILES canónico |
CCCCCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


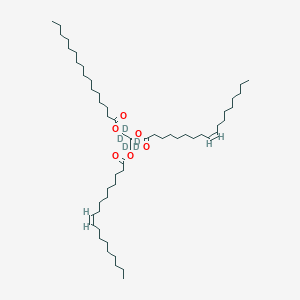
![2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl](15N)amino](1,2,3,4,5-13C5)pentanedioic acid](/img/structure/B12056928.png)

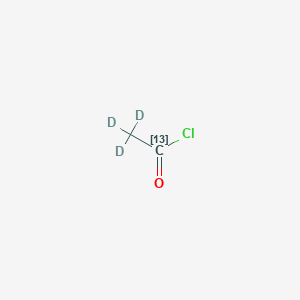



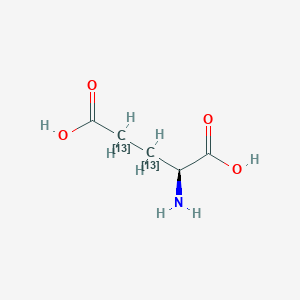
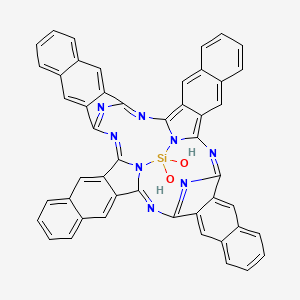
![N-(3,5-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12057005.png)

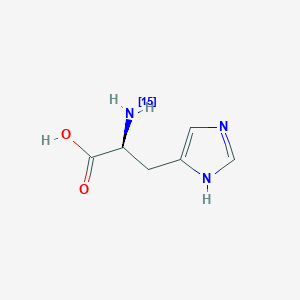

![Chloro[2-(dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl]gold(I)](/img/structure/B12057022.png)
